molecular formula C6H11ClF2N2O B15326441 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamidehydrochloride

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamidehydrochloride

Cat. No.: B15326441
M. Wt: 200.61 g/mol
InChI Key: JRCVYQCIPWEWAN-UHFFFAOYSA-N
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Description

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, two fluorine atoms on a cyclobutane ring, and a carboxamide group, all of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclobutane derivative with aminomethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(aminomethyl)-3,3-difluorocyclopentane-1-carboxamide hydrochloride
  • 1-(aminomethyl)-3,3-difluorocyclohexane-1-carboxamide hydrochloride
  • 1-(aminomethyl)-3,3-difluorocycloheptane-1-carboxamide hydrochloride

Uniqueness

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The presence of two fluorine atoms further enhances its chemical stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11ClF2N2O

Molecular Weight

200.61 g/mol

IUPAC Name

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H10F2N2O.ClH/c7-6(8)1-5(2-6,3-9)4(10)11;/h1-3,9H2,(H2,10,11);1H

InChI Key

JRCVYQCIPWEWAN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)C(=O)N.Cl

Origin of Product

United States

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